molecular formula C29H25ClN2O4S B021998 (6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 64308-63-0

(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No. B021998
CAS RN: 64308-63-0
M. Wt: 533 g/mol
InChI Key: BCMPVBNNIHFSLU-UFHPHHKVSA-N
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Description

Synthesis Analysis

Synthesis of similar structures involves multi-step chemical reactions, starting from basic precursors like 7-amino cephalosporanic acid (7-ACA), undergoing processes such as acylation, oxidation, and esterification. The yield can reach up to 84.6%, with the final compounds characterized by techniques like IR and 1H NMR (Deng Fu-li, 2007). Another approach involves a one-pot synthesis from 6-APA, leading to complex bicyclic structures through steps like rearrangement, chlorination, and methoxylation, achieving an overall yield of about 30% (Yuan Zhe-dong, 2007).

Molecular Structure Analysis

Pseudopolymorphism and phase stability studies in solid forms of structurally related compounds reveal the relationship between crystal forms and water content, indicating the critical role of hydration in determining the phase transitions and crystalline structure (K. Ashizawa et al., 1989). Such analyses are essential for understanding the molecular conformation and stability of the compound under various conditions.

Chemical Reactions and Properties

The compound's reactivity, including its involvement in coupling reactions and its potential for cyclization and rearrangement, underscores its versatility in synthetic chemistry. For example, multi-component coupling reactions can synthesize related 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids, demonstrating the compound's utility in constructing complex molecular architectures (H. Neumann et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are influenced by the compound's molecular structure and pseudopolymorphism. Studies on related compounds have shown how different hydration states affect the crystal lattice, indicating the significant impact of physical conditions on the compound's physical characteristics (K. Ashizawa et al., 1989).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents and conditions, are crucial for understanding the compound's behavior in synthesis and applications. The use of iodonium ylide in synthesizing related structures highlights innovative approaches to manipulating the compound's chemical properties for targeted synthesis outcomes (R. Vaid & T. E. Hopkins, 1997).

Scientific Research Applications

Synthesis and Derivatives

One application in scientific research is the synthesis of various derivatives of this compound. For example, a study describes the preparation of Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate by hydrolyzing 7-amino cephalosporanic acid (7-ACA), protecting the amino group, and following esterification, achieving a yield of 84.6% (Deng, 2007). Another study details the synthesis of (6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester from 6-APA by a series of reactions, yielding about 30% (Yuan, 2007).

Applications in ADEPT Approaches

The compound's derivatives have applications in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). For instance, 5-thia-1-azabicyclo-[4.2.0]oct-2-ene-2-carboxylic acid-3-[[[(4’’-nitrophenoxy)carbonyl]oxy]-methyl]-8-oxo-7-[(2-thienyloxoacetyl)amino]-diphenylmethyl ester-5-dioxide, a new cephalosporin derivative, was synthesized for use as a carrier for a range of drugs with an amino group. This includes the synthesis of primaquine prodrug for antimalarial applications (Blau et al., 2008).

Antibacterial Activity

Several studies focus on the antibacterial activities of derivatives. For example, a new isooxacephem derivative was synthesized and exhibited notable biological activities against various pathogenic microorganisms, such as Staphylococcus aureus and Escherichia coli (Hakimelahi et al., 1996). Another study synthesized 2-oxaisocephems with a thio-substituted methyl group and found potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Tsubouchi et al., 1994).

Pseudopolymorphism and Phase Stability

Research into pseudopolymorphism and phase stability of derivatives is also a significant application. A study isolated different crystal forms of a derivative and examined their relationships with water content, providing insights into the compound's phase transitions and stability (Ashizawa et al., 1989).

properties

IUPAC Name

benzhydryl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25ClN2O4S/c30-17-22-18-37-28-24(31-23(33)16-19-10-4-1-5-11-19)27(34)32(28)25(22)29(35)36-26(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,24,26,28H,16-18H2,(H,31,33)/t24-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMPVBNNIHFSLU-UFHPHHKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 2
(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 6
(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

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